molecular formula C9H21NO B020786 N-(3-Methoxypropyl)pentan-1-amine CAS No. 111106-31-1

N-(3-Methoxypropyl)pentan-1-amine

Cat. No. B020786
M. Wt: 159.27 g/mol
InChI Key: ZAAUEOJGRAIXHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Methoxypropyl)pentan-1-amine involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method, reported by Hughes et al. (2019), is notable for its ability to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold under mild conditions, tolerating a variety of functional groups (Hughes et al., 2019). Additionally, the synthesis of pentane amino derivatives through environmentally safe methods in water medium has been detailed by Talybov et al. (2010), highlighting the effectiveness of these derivatives as reagents (Talybov et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(3-Methoxypropyl)pentan-1-amine and its derivatives plays a crucial role in their chemical behavior and potential applications. Wu et al. (2003) synthesized a complex [Mn(μ-Cl)2(mppma)]n, where mppma is N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine, and analyzed its structure using single-crystal X-ray diffraction. This analysis revealed that mppma acts as a didentate ligand, highlighting the importance of the molecular structure in the formation of one-dimensional zigzag chains (Wu et al., 2003).

Chemical Reactions and Properties

N-(3-Methoxypropyl)pentan-1-amine undergoes various chemical reactions that modify its structure and properties. For instance, the thermal rearrangement and hydration processes described by Kasturi et al. (1973) involve the transformation of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, demonstrating the compound's reactivity and the potential for structural modification (Kasturi et al., 1973).

Physical Properties Analysis

The physical properties of N-(3-Methoxypropyl)pentan-1-amine, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments and applications. Although specific studies on these properties were not identified in the current literature, general principles of organic chemistry suggest that the presence of the methoxypropyl group could influence the compound's solubility in organic solvents and its volatility.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for functionalization, are critical for the application of N-(3-Methoxypropyl)pentan-1-amine in synthesis and material science. The work by Goh et al. (2014) on the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane provides insights into the synthetic accessibility and versatility of bicyclo[1.1.1]pentan-1-amine derivatives, underscoring the chemical properties that make these compounds valuable in medicinal chemistry (Goh et al., 2014).

Scientific Research Applications

Corrosion Inhibition

Research demonstrates the potential use of compounds structurally related to N-(3-Methoxypropyl)pentan-1-amine in corrosion inhibition. One study investigated the inhibitory action of novel diquaternary Schiff dibases, including derivatives structurally similar to N-(3-Methoxypropyl)pentan-1-amine, on carbon steel dissolution in hydrochloric acid solution. These compounds were found to be effective corrosion inhibitors, adhering to the Langmuir adsorption isotherm and showing behaviors as mixed-type inhibitors (Negm et al., 2012).

Organic Synthesis

In organic synthesis, compounds related to N-(3-Methoxypropyl)pentan-1-amine serve as key intermediates or targets for novel synthetic routes. For instance, research on the synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane highlights the importance of these structures in medicinal chemistry due to their unique and important moieties, with the study reporting a flexible and scalable alternative to synthesize these amines (Goh et al., 2014). Additionally, a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, emphasizing the utility in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, further underscores the relevance of these compounds in drug development (Hughes et al., 2019).

Catalysis and Chemical Transformations

Compounds similar to N-(3-Methoxypropyl)pentan-1-amine have also been explored for their roles in catalysis and as intermediates in chemical transformations. A study on the dynamic kinetic resolution (DKR) of various primary amine substrates, using isopropyl 2-methoxyacetate as an acyl donor, presents a modified version of the Backvall system. This highlights the chemical versatility and potential application in stereoselective synthesis and pharmaceutical manufacturing (Veld et al., 2007).

properties

IUPAC Name

N-(3-methoxypropyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUEOJGRAIXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564244
Record name N-(3-Methoxypropyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)pentan-1-amine

CAS RN

111106-31-1
Record name N-(3-Methoxypropyl)-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111106-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxypropyl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanamine, N-(3-methoxypropyl)
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Synthesis routes and methods

Procedure details

891 g (10 moles) of 3-methoxypropylamine are mixed with one liter of isopropanol at ambient temperature in a reactor. 755 g (5 moles) of n-pentyl bromide are added to the solution and then heated under reflux (about 90° C.) for 12 hours. The solvent is evaporated at a reduced pressure, the residue diluted with two liters of 2N sodium carbonate, a supernatent oil is separated and distilled at reduced pressure, the 104°-8° C./20 mmHg fraction being collected. Thus 390 g of product are obtained. Yield 73%.
Quantity
891 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
755 g
Type
reactant
Reaction Step Two
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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